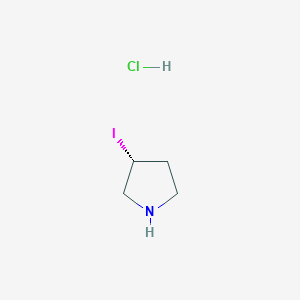

(R)-3-Iodopyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Frameworks in Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active molecules, including alkaloids, pharmaceuticals, and other natural products. frontiersin.org Its prevalence stems from its unique physicochemical properties, such as hydrophilicity, basicity, and structural rigidity. tandfonline.com The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netnih.gov This sp³-hybridized scaffold provides a versatile platform for introducing stereochemical diversity, which can significantly influence a molecule's biological activity and target selectivity. researchgate.netnih.govnih.gov Consequently, the pyrrolidine nucleus is one of the most favored scaffolds in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs. nih.gov

The versatility of the pyrrolidine framework extends beyond its presence in final target molecules. Pyrrolidine derivatives are widely employed as organocatalysts, chiral auxiliaries, and ligands for transition metals in asymmetric synthesis, highlighting their crucial role in controlling stereochemical outcomes of chemical reactions. nih.gov

Role of Halogenated Heterocycles in Constructing Molecular Complexity

Halogenated heterocycles are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a heterocyclic ring system. sigmaaldrich.com The introduction of halogen atoms into a molecule can dramatically alter its physical and chemical properties. In medicinal chemistry, halogenation is a common strategy to enhance a drug candidate's profile by:

Increasing Lipophilicity and Membrane Permeability: Halogen atoms can improve a molecule's ability to cross biological membranes, including the blood-brain barrier. researchgate.netresearchgate.net

Modulating Metabolic Stability: The presence of a halogen can block sites of metabolic degradation, thereby prolonging the drug's half-life. researchgate.net

Enhancing Binding Affinity: Halogens can participate in specific interactions, such as halogen bonding, which can strengthen the binding of a drug to its target protein. researchgate.net

From a synthetic standpoint, halogenated heterocycles are valuable intermediates. sigmaaldrich.com The halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of highly substituted and complex molecular scaffolds. dur.ac.uk This approach enables the late-stage diversification of molecular structures, a key strategy in modern drug discovery. dur.ac.uk

Enantioselective Synthesis and the Importance of Chiral Iodopyrrolidines

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize a single, desired enantiomer—a process known as enantioselective synthesis—is of paramount importance in modern chemistry. rsc.orgnih.gov

Chiral iodopyrrolidines are particularly valuable in this context. The iodine atom, being the largest and most polarizable of the common halogens, is an excellent leaving group in nucleophilic substitution reactions and a versatile participant in various carbon-carbon bond-forming reactions. The stereocenter on the pyrrolidine ring provides the necessary chirality, making these compounds powerful intermediates for the synthesis of a wide range of enantiomerically pure molecules. nih.gov Methods like iodocyclization of enantiopure homoallylic sulfonamides have proven effective in creating trans-2,5-disubstituted 3-iodopyrrolidines. nih.govacs.org

Overview of (R)-3-Iodopyrrolidine Hydrochloride as a Key Chiral Intermediate

This compound is a specific chiral building block that has gained significant attention in synthetic chemistry. bldpharm.comaksci.com Its structure combines the key features discussed above: a chiral pyrrolidine scaffold and a reactive iodine atom. The hydrochloride salt form enhances its stability and ease of handling. This compound serves as a readily available starting material for the introduction of the (R)-3-iodopyrrolidine motif into more complex molecules. Its utility is demonstrated in the synthesis of various biologically active compounds and as a precursor for creating other valuable chiral building blocks.

The table below provides a summary of the key properties of this compound and a related derivative.

| Property | This compound | (R)-1-BOC-3-Iodopyrrolidine |

| CAS Number | 1353997-17-7 bldpharm.com | 1234576-86-3 chemicalbook.com |

| Molecular Formula | C₄H₉ClIN bldpharm.com | C₉H₁₆INO₂ chemicalbook.com |

| Molecular Weight | 233.48 g/mol bldpharm.com | 297.13 g/mol chemicalbook.com |

| Chirality | (R) | (R) |

| Key Functional Groups | Secondary amine (as hydrochloride), Iodide | Boc-protected amine, Iodide |

The strategic placement of the iodine atom at the 3-position of the pyrrolidine ring allows for a wide range of chemical transformations, making this compound a versatile and indispensable tool for the modern synthetic chemist.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-iodopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZJBZGOHJRBB-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Chiral 3 Iodopyrrolidines

Nucleophilic Substitution Reactions at the C-3 Position

The carbon-iodine bond at the C-3 position of the pyrrolidine (B122466) ring is the focal point for various nucleophilic substitution reactions. The stereochemistry of this center plays a crucial role in dictating the outcome of these transformations, leading to highly stereospecific and stereoselective products.

Stereospecificity and Stereoselectivity in Intramolecular Nucleophilic Displacements

The stereochemical outcome of intramolecular nucleophilic displacements in 3-iodopyrrolidine (B174656) systems is highly dependent on the reaction conditions, particularly the presence or absence of a base. mdpi.comscispace.comresearchgate.net In the iodocyclization of (E)-homoallylic sulfonamides, the use of a base like potassium carbonate leads to the formation of trans-2,5-disubstituted-3-iodopyrrolidines with high yields. mdpi.comresearchgate.net This kinetic product is formed through a stereospecific anti-addition of the nitrogen nucleophile and the iodine electrophile across the double bond.

Conversely, in the absence of a base, the initially formed trans-isomer can undergo isomerization to the thermodynamically more stable cis-2,5-disubstituted pyrrolidine. mdpi.comscispace.comresearchgate.net This isomerization is believed to proceed through a ring-opening-reclosure mechanism, where the iodide ion acts as a nucleophile, leading to an equilibrium between the cis and trans isomers. researchgate.net

A notable example of intramolecular substitution is the displacement of the iodide by an internal nucleophile, such as a hydroxyl group. For instance, the treatment of an aminoalkenediol with iodine and sodium bicarbonate can lead to a bicyclic oxazolidin-2-one derivative. mdpi.com This proceeds via the formation of a 3-iodopyrrolidine intermediate, followed by intramolecular displacement of the iodide by a carbamate (B1207046) formed in situ. mdpi.com

The stereodivergent synthesis of cis- and trans-3-aminopyrrolidines further highlights the importance of the reaction pathway. rsc.orgresearchgate.net The addition of a nucleophile before the thermal isomerization of an azetidine (B1206935) precursor to the pyrrolidine ring leads to a different stereoisomer than if the nucleophile is added after isomerization, underscoring the role of the aziridinium (B1262131) intermediate in controlling the stereochemistry. rsc.orgresearchgate.net

Table 1: Stereochemical Outcome of Intramolecular Cyclization

| Starting Material | Reagents | Product | Stereochemistry | Reference |

| (E)-homoallylic sulfonamide | I₂, K₂CO₃ | trans-2,5-disubstituted-3-iodopyrrolidine | Kinetic, trans | mdpi.comresearchgate.net |

| (E)-homoallylic sulfonamide | I₂ (no base) | cis-2,5-disubstituted-3-iodopyrrolidine | Thermodynamic, cis | mdpi.comresearchgate.net |

| Aminoalkenediol | I₂, NaHCO₃ | Bicyclic oxazolidin-2-one | cis | mdpi.com |

Reactivity Differences in Elimination versus Intramolecular Substitution

The reaction of 3-iodopyrrolidines with bases can lead to a competition between elimination and substitution pathways. rsc.orglibretexts.org The outcome is influenced by several factors, including the structure of the pyrrolidine, the nature of the base, the solvent, and the temperature. libretexts.orglibretexts.org

Generally, for secondary halides like 3-iodopyrrolidine, both substitution and elimination reactions are possible. libretexts.org Strong, non-bulky bases favor substitution, while strong, bulky bases tend to promote elimination. ucla.edu Higher temperatures and the use of alcoholic solvents typically favor elimination reactions, leading to the formation of dihydropyrroles. rsc.orglibretexts.org Conversely, the use of water as a solvent tends to favor substitution. libretexts.org

In the context of 2-aryl-3-iodopyrrolidines, treatment with a base such as potassium tert-butoxide (tBuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to elimination products, namely dihydropyrroles. rsc.org However, if the aryl substituent bears a nucleophilic group, such as a hydroxyl group, intramolecular substitution can occur to form polycyclic compounds. rsc.org

Asymmetric Arylation via Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the asymmetric arylation of pyrrolidine derivatives. While direct palladium-catalyzed arylation of (R)-3-Iodopyrrolidine hydrochloride is not extensively detailed in the provided context, related transformations on similar scaffolds provide significant insights into the potential of this methodology.

For instance, the palladium-catalyzed arylation of endocyclic 1-azaallyl anions, generated in situ from 2-aryl-1-piperideines, allows for the synthesis of cis-2,3-diarylpiperidines. nih.gov The use of chiral phosphine (B1218219) ligands, such as (2R, 3R)-iPr-BI-DIME, can induce asymmetry, leading to enantioenriched products. nih.gov This approach highlights the potential for creating new stereocenters adjacent to the existing one in a pyrrolidine ring.

Furthermore, palladium-catalyzed arylation has been successfully applied to α-ketiminophosphonates using chiral phosphinooxazoline ligands, achieving high yields and excellent enantioselectivities. The substrate scope of these reactions is often broad, tolerating a variety of functional groups on both the arylating agent and the heterocyclic substrate. nih.govsci-hub.se These examples suggest that a similar strategy could be developed for the asymmetric arylation of 3-iodopyrrolidines, providing access to a range of 3-arylpyrrolidine derivatives.

Table 2: Examples of Palladium-Catalyzed Arylation on Related Heterocycles

| Substrate | Arylating Agent | Catalyst/Ligand | Product | Reference |

| Endocyclic 1-azaallyl anion | Aryl halide | Pd(OAc)₂ / (2R, 3R)-iPr-BI-DIME | cis-2,3-diarylpiperidine | nih.gov |

| Cyclic α-ketiminophosphonate | Arylboronic acid | Pd(OCOCF₃)₂ / (S)-tBu-Phox | Quaternary α-aminophosphonate |

Ring-Opening and Ring-Expansion Reactions

Beyond substitution at the C-3 position, 3-iodopyrrolidines can participate in more complex transformations involving the opening or expansion of the pyrrolidine ring. These reactions are often driven by the release of ring strain and the formation of more stable heterocyclic systems.

Transformations to Piperidine (B6355638) Derivatives and Related Heterocycles

A key transformation of 3-iodopyrrolidines is their ring expansion to piperidine derivatives. This reaction typically proceeds through the formation of a strained aziridinium ion intermediate. rsc.orgresearchgate.net The intramolecular displacement of the iodide by the pyrrolidine nitrogen leads to a bicyclic aziridinium salt. This intermediate can then be attacked by a nucleophile, leading to the formation of a six-membered piperidine ring.

One documented example involves the reaction of an iodo-pyrrolidine with silver tetrafluoroborate, which facilitates the formation of the aziridinium salt. This intermediate was successfully isolated and characterized. Subsequent reaction with acetate (B1210297) as a nucleophile resulted in a mixture of piperidine derivatives. rsc.org This mechanistic pathway, involving a discrete bicyclic intermediate, is a cornerstone of understanding the rearrangement of these systems.

Halogen Exchange and Functional Group Interconversions

The iodine atom at the C3 position of the pyrrolidine ring serves as a versatile leaving group, enabling a variety of halogen exchange and functional group interconversion reactions. These transformations typically proceed via nucleophilic substitution mechanisms, often involving S_N2-type pathways or the formation of cyclic aziridinium ion intermediates. The reactivity allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from chiral 3-iodopyrrolidine precursors.

A prominent example of functional group interconversion is the metal-catalyzed cross-coupling of 3-iodopyrrolidines with organometallic reagents to form C-C bonds. Cobalt-catalyzed cross-coupling reactions with various aryl Grignard reagents have been shown to be highly effective for the synthesis of 3-arylpyrrolidines. mdpi.com In a study utilizing an N-Boc protected 3-iodopyrrolidine, a range of 3-arylpyrrolidines were synthesized in good to excellent yields. The reaction is tolerant of different functional groups on the aryl Grignard reagent, including methoxy, methyl, and halogen substituents. mdpi.com

| Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) |

|---|---|---|

| PhMgBr | N-Boc-3-phenylpyrrolidine | 85 |

| 4-MeOC6H4MgBr | N-Boc-3-(4-methoxyphenyl)pyrrolidine | 93 |

| 4-MeC6H4MgBr | N-Boc-3-(4-methylphenyl)pyrrolidine | 81 |

| 4-FC6H4MgBr | N-Boc-3-(4-fluorophenyl)pyrrolidine | 74 |

| 2-ThienylMgBr | N-Boc-3-(2-thienyl)pyrrolidine | 80 |

Data sourced from a study on cobalt-catalyzed cross-coupling of N-Boc-3-iodopyrrolidine. mdpi.com

The mechanism of these transformations can be influenced by the structure of the substrate and the reaction conditions. In some cases, particularly with neighboring group participation, the reaction proceeds through a strained aziridinium ion intermediate. researchgate.netrsc.org The formation of this three-membered ring cation can dictate the stereochemical outcome of the reaction. For instance, the isomerization of trans-2,5-disubstituted-3-iodopyrrolidines to their more thermodynamically stable cis-isomers is proposed to occur through a ring-opening-reclosure mechanism involving an aziridinium intermediate. researchgate.net This intermediate allows for the attack of a nucleophile, leading to either retention or inversion of configuration depending on the attack trajectory relative to the original position of the leaving group. rsc.orgacs.org

Nucleophilic substitution with other amines is also a common functionalization pathway. The displacement of the iodide by primary or secondary amines provides access to 3-aminopyrrolidine (B1265635) derivatives. rsc.org These reactions often proceed via a direct S_N2 mechanism, which typically results in an inversion of the stereochemistry at the C3 center. libretexts.org

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reaction mechanisms and the origins of stereoselectivity in reactions involving chiral 3-iodopyrrolidines. By modeling the transition states of competing reaction pathways, researchers can predict and rationalize the observed product distributions.

The stereochemical outcome of nucleophilic substitution at the C3 position is fundamentally governed by the geometry of the transition state. In a classic S_N2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). libretexts.org This leads to a trigonal bipyramidal transition state and results in the inversion of the stereocenter's configuration. libretexts.org DFT calculations can quantify the energy barrier of this transition state, confirming its viability and comparing it to alternative pathways.

In cases where aziridinium ion intermediates are formed, the situation is more complex. The formation and subsequent ring-opening of the aziridinium ion are crucial steps that determine the final stereochemistry. rsc.org Theoretical studies can model the transition states for both the ring-closure (formation of the aziridinium ion) and the ring-opening (nucleophilic attack) steps. The regioselectivity and stereoselectivity of the nucleophilic attack on the unsymmetrical aziridinium ion can be predicted by comparing the activation energies for attack at the different carbons of the three-membered ring. researchgate.net

Furthermore, computational studies have been used to explain the stereoselectivity in the formation of the 3-iodopyrrolidine ring itself. For example, in the iodocyclization of homoallylic amines, the preferential formation of the cis-3-iodopyrrolidine can be rationalized by analyzing the different chair-like transition states. The transition state leading to the cis product may be lower in energy due to the avoidance of unfavorable pseudo-1,3-diaxial interactions that would be present in the transition state leading to the trans product. rsc.org DFT calculations can provide the relative energies of these transition states, offering a quantitative explanation for the observed stereochemical control. vub.be

The electronic structure of (R)-3-iodopyrrolidine and its derivatives dictates their reactivity. Computational methods are employed to calculate key electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. arabjchem.orgnih.gov These parameters provide insight into the molecule's nucleophilic and electrophilic sites and help predict its behavior in chemical reactions.

The carbon atom bonded to the iodine (C3) is electrophilic due to the polarization of the C-I bond, making it susceptible to attack by nucleophiles. DFT calculations can quantify the partial positive charge on this carbon, correlating it with reactivity. researchgate.net Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows a large orbital coefficient on the C3 carbon, indicating that this is the site where a nucleophile's HOMO will most favorably interact. arabjchem.org

Applications of R 3 Iodopyrrolidine Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Enantioselective Construction of Nitrogen-Containing Heterocyclic Scaffolds

The pyrrolidine (B122466) moiety is a common structural motif in a vast array of biologically active compounds. The ability to introduce substituents with defined stereochemistry on the pyrrolidine ring is crucial for controlling the biological activity of these molecules. (R)-3-Iodopyrrolidine hydrochloride serves as an excellent starting material for accessing a diverse range of chiral pyrrolidine derivatives.

Synthesis of Chiral Pyrrolidine Derivatives with Defined Stereocenters

The iodine atom in this compound provides a handle for introducing various functional groups with high stereocontrol. One common strategy involves the iodocyclization of homoallylic sulfonamides. For instance, the 5-endo-trig iodocyclization of (E)-homoallylic sulfonamides in the presence of potassium carbonate yields trans-2,5-disubstituted-3-iodopyrrolidines with excellent stereoselectivity. researchgate.net In the absence of a base, these kinetically favored trans products can isomerize to the thermodynamically more stable cis-2,5-disubstituted pyrrolidines. researchgate.net This methodology provides a flexible approach to both cis and trans isomers, which are important precursors for various natural products and their analogs. researchgate.net

Another approach involves the iodine-mediated 5-endo-trig aminocyclization of 3-vinylaziridine-2-carboxylates. This reaction proceeds with high diastereoselectivity to afford highly functionalized 4-iodoprolinates, which are versatile intermediates for the synthesis of complex pyrrolidine-containing molecules. sci-hub.se The stereochemical outcome of these cyclizations is influenced by the stereochemistry of the starting aziridine (B145994) and the reaction conditions. sci-hub.se

| Starting Material | Reaction Type | Product | Key Feature |

| (E)-Homoallylic sulfonamides | 5-endo-trig iodocyclization | trans-2,5-disubstituted-3-iodopyrrolidines | High stereoselectivity |

| 3-Vinylaziridine-2-carboxylates | 5-endo-trig aminocyclization | 4-Iodoprolinates | High diastereoselectivity |

Access to Polyhydroxylated Pyrrolidines

Polyhydroxylated pyrrolidines, also known as iminosugars, are a class of compounds that have attracted significant attention due to their potent glycosidase inhibitory activity. The synthesis of these molecules often relies on the stereoselective introduction of multiple hydroxyl groups onto the pyrrolidine ring.

A key strategy for accessing polyhydroxylated pyrrolidines involves the ring-closing iodoamination of functionalized homoallylic amines. researchgate.net This reaction can be accompanied by a concomitant N-debenzylation to directly furnish a 3-iodopyrrolidine (B174656) intermediate, which can then be further elaborated. researchgate.net Subsequent functional group interconversion of the resulting iodomethyl pyrrolidines, often through treatment with silver acetate (B1210297), proceeds via an aziridinium (B1262131) ion intermediate to install hydroxyl groups with defined stereochemistry, leading to polyhydroxylated pyrrolidines. researchgate.net

Preparation of Pyrrolidin-3-ones and 3-Methoxypyrroles

Pyrrolidin-3-ones and 3-methoxypyrroles are versatile intermediates that can be converted into a variety of other pyrrolidine derivatives. An effective method for their preparation starts with the addition of lithiated methoxyallene (B81269) to imines, which provides allenyl amines. researchgate.net These intermediates can then be cyclized using either a base or silver nitrate (B79036) to form 2,5-dihydropyrrole derivatives. researchgate.net Acid-promoted hydrolysis of the enol ether moiety of these dihydropyrroles furnishes the corresponding pyrrolidin-3-ones. researchgate.net Alternatively, treatment with a base can induce the elimination of a sulfinate group to yield 3-methoxypyrroles. researchgate.net This approach allows for the synthesis of these valuable building blocks in good yields, even on a larger scale. researchgate.net

Intermediate in Total Synthesis of Natural Products

The strategic use of this compound and its derivatives as chiral building blocks has been instrumental in the total synthesis of several complex natural products, particularly alkaloids.

Asymmetric Total Synthesis of Alkaloids (e.g., Codonopsinine)

Codonopsinine is a pyrrolidine alkaloid with interesting biological properties. Several total syntheses of this natural product have been reported, with some strategies utilizing a 3-iodopyrrolidine intermediate. In one approach, the key step is the ring-closing iodoamination of a functionalized homoallylic amine, which proceeds with concomitant N-debenzylation to give a 3-iodopyrrolidine. researchgate.net This intermediate is then elaborated through a series of steps to afford (-)-codonopsinine. researchgate.net Other syntheses have also highlighted the importance of stereocontrolled cyclization reactions to establish the requisite stereocenters of the pyrrolidine core. nih.govcardiff.ac.uk

Enantiopure Construction of Indolizidine Alkaloids (e.g., Monomorine)

Monomorine is an indolizidine alkaloid that acts as a trail pheromone for the pharaoh ant. Its synthesis presents a challenge in controlling the stereochemistry of the three contiguous stereocenters. An enantiopure cis-2,5-disubstituted pyrrolidine building block, which can be conceptually derived from intermediates accessible from (R)-3-iodopyrrolidine chemistry, has been utilized in a concise and efficient synthesis of (-)-monomorine. researchgate.net This highlights the utility of chiral pyrrolidine scaffolds in the construction of more complex fused heterocyclic systems.

| Alkaloid | Key Synthetic Strategy | Role of Pyrrolidine Intermediate |

| Codonopsinine | Ring-closing iodoamination | Stereoselective formation of the pyrrolidine core |

| Monomorine | Utilization of a chiral cis-2,5-disubstituted pyrrolidine | Enantiopure building block for the indolizidine skeleton |

Precursor for Advanced Pharmaceutical Intermediates and Analogues

This compound serves as a crucial starting material in the synthesis of complex and stereochemically defined pharmaceutical intermediates. Its inherent chirality and the reactive carbon-iodine bond make it a valuable building block for creating novel molecular architectures with potential therapeutic applications.

Building Blocks for Peptidomimetics and Glycomimetics

Peptidomimetics and glycomimetics are classes of compounds designed to mimic the structure and function of peptides and carbohydrates, respectively. They are of significant interest in drug discovery as they often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability, compared to their natural counterparts. nih.govcam.ac.uk The pyrrolidine ring is a privileged scaffold in this area, and (R)-3-iodopyrrolidine provides a versatile entry point for the synthesis of these mimetics.

The modification of pyrrolidine rings allows for the fine-tuning of stereochemistry and the introduction of various functional groups, which can alter the physical properties of the resulting molecules to explore new areas of chemotherapeutic space. researchgate.net For instance, the pyrrolidine scaffold can be elaborated into conformationally constrained amino acids, which are then incorporated into peptide sequences to create peptidomimetics. jocpr.com These structures can act as inhibitors of protein-protein interactions, a key strategy in targeting diseases like Alzheimer's. nih.gov

This compound is a precursor for polyhydroxylated pyrrolidines, which are important structural motifs in glycomimetic compounds. These molecules can mimic the structure of natural sugars and interfere with carbohydrate-mediated biological processes. The synthesis of these complex molecules often involves the stereocontrolled introduction of hydroxyl groups onto the pyrrolidine ring, a process that can be initiated from the chiral backbone provided by (R)-3-iodopyrrolidine.

Synthesis of Chiral Scaffolds for Medicinal Chemistry Research

Chiral scaffolds are core molecular frameworks with defined three-dimensional structures that are used as starting points for the synthesis of libraries of new chemical entities in medicinal chemistry. nih.govbham.ac.uk this compound is an exemplary chiral building block for the construction of such scaffolds due to its stereochemically defined center and the versatility of the iodide functional group.

The pyrrolidine ring is a common feature in many biologically active compounds and approved drugs. organic-chemistry.org The ability to introduce substituents at the 3-position with a specific stereochemistry is critical for controlling the biological activity of the final compound. This compound provides a reliable source of this chirality. The iodide can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse chemical functionalities. This versatility enables the generation of libraries of compounds with varied substitution patterns around the chiral pyrrolidine core.

These chiral scaffolds are instrumental in the discovery of new drugs. By systematically modifying the substituents on the scaffold, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series and optimize properties such as potency, selectivity, and pharmacokinetic profile. The use of this compound as a starting material ensures that the resulting compounds are enantiomerically pure, which is a critical requirement for modern pharmaceuticals.

| Precursor | Target Scaffold Class | Therapeutic Relevance |

| This compound | Polyhydroxylated Pyrrolidines | Glycosidase inhibitors, antiviral agents |

| This compound | Substituted Proline Analogues | Peptidomimetics, enzyme inhibitors |

| This compound | Bicyclic N-Heterocycles | CNS agents, receptor modulators |

Regioselective and Diastereoselective Functionalization of Pyrrolidines

The functionalization of the pyrrolidine ring in a regioselective and diastereoselective manner is paramount for the synthesis of complex, biologically active molecules. This compound is a key intermediate that allows for such controlled manipulations.

The carbon-iodine bond in (R)-3-iodopyrrolidine is susceptible to nucleophilic substitution, providing a direct route to 3-substituted pyrrolidines. The stereochemistry at the 3-position is retained or inverted depending on the reaction mechanism (Sₙ1 or Sₙ2), which can be influenced by the choice of nucleophile and reaction conditions. This allows for the diastereoselective synthesis of a wide range of pyrrolidine derivatives.

Furthermore, iodocyclization reactions of homoallylic amines are a powerful method for the stereoselective synthesis of iodopyrrolidines. cardiff.ac.uk These reactions often proceed with high levels of diastereoselectivity, controlled by the stereochemistry of the starting material and the reaction conditions. For example, the iodine-catalyzed 5-endo-trig cyclization of certain amino esters can yield 4-iodoprolinates with high diastereoselectivity. sci-hub.se While this compound is a product of such reactions, its own functionalization can also be highly stereocontrolled.

The regioselectivity of reactions involving the pyrrolidine ring is also a critical consideration. For instance, the functionalization of 2-substituted pyrrolidines can be directed to either the C5 or other positions on the ring through careful choice of reagents and reaction pathways. researchgate.net The presence of the iodo group at the 3-position of this compound can influence the regioselectivity of subsequent reactions, directing incoming groups to specific positions on the pyrrolidine ring.

| Reaction Type | Substrate Derived From (R)-3-Iodopyrrolidine | Key Feature |

| Nucleophilic Substitution | (R)-3-Iodopyrrolidine | Introduction of diverse functional groups at C3 with stereocontrol |

| Metal-catalyzed cross-coupling | (R)-3-Iodopyrrolidine | Formation of C-C and C-heteroatom bonds at C3 |

| Elimination | (R)-3-Iodopyrrolidine | Synthesis of pyrrolines |

Stereochemical Integrity and Control in Synthesis and Derivatization

Maintenance of Configuration during Nucleophilic Transformations

The carbon-iodine bond in (R)-3-iodopyrrolidine is susceptible to nucleophilic substitution, a common strategy for introducing diverse functionalities at the C3 position. A critical consideration in these reactions is the maintenance of the (R)-configuration at the stereocenter.

Nucleophilic substitution at a chiral center can proceed through various mechanisms, most notably S(_N)1 and S(_N)2 pathways. An S(_N)2 reaction proceeds with inversion of configuration, which would lead to the (S)-enantiomer. Conversely, an S(_N)1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of (R) and (S) products. Therefore, reaction conditions must be carefully selected to favor mechanisms that proceed with retention or a predictable inversion of configuration.

In some instances, neighboring group participation from the pyrrolidine (B122466) nitrogen can influence the stereochemical outcome. The nitrogen atom can form a transient aziridinium (B1262131) ion intermediate, which can then be opened by a nucleophile. researchgate.net The stereochemical outcome of this ring-opening is dependent on the nature of the nucleophile and the reaction conditions. For example, functional group interconversion of iodomethyl pyrrolidines to acetoxy derivatives using silver acetate (B1210297) has been shown to proceed through an aziridinium ion intermediate. researchgate.net

Strategies for High Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is a central goal in the synthesis of chiral molecules. For derivatives of (R)-3-iodopyrrolidine hydrochloride, this often involves stereoselective synthetic routes starting from achiral precursors or the use of chiral auxiliaries.

One common approach is the use of chiral pool starting materials, where the desired stereocenter is derived from a readily available enantiopure natural product like an amino acid or a sugar. ethz.ch For instance, pyroglutamic acid has been utilized as a starting material for the synthesis of 2,5-disubstituted pyrrolidines. acs.org

Another powerful strategy is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch For example, (R)-phenylglycinol has been used as a chiral auxiliary in the diastereoselective addition of Grignard reagents to imines to create chiral pyrrolidines. acs.org

Catalytic enantioselective synthesis represents a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. ethz.ch For example, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved with high enantiomeric ratios. acs.org

Iodocyclization reactions of homoallylic amines are a key method for synthesizing substituted pyrrolidines. The stereochemical outcome of these reactions can be highly dependent on the substrate and reaction conditions. For instance, the iodocyclization of certain homoallylic amines can proceed with high diastereoselectivity to yield trans-2,3-iodopyrrolidines. cardiff.ac.uk Ring-closing iodoamination of specific homoallylic amines has been shown to produce 3-iodopyrrolidines with a diastereomeric ratio greater than 99:1. researchgate.net

The table below summarizes some strategies and their outcomes in the synthesis of chiral pyrrolidines.

| Starting Material/Method | Reagents/Conditions | Product | Stereochemical Outcome | Reference |

| Homoallylic amine | I(_2), NaHCO(_3), MeCN | trans-2,3-Iodopyrrolidine (B174656) | Exclusively trans isomer | cardiff.ac.uk |

| N-α-methyl-p-methoxybenzyl protected homoallylic amine | I(_2), NaHCO(_3), MeCN | 3-Iodopyrrolidine | >99:1 dr | researchgate.net |

| Racemic 3-iodopyrrolidines | Pd-catalyzed asymmetric arylation with a novel chiral ligand | 3-Arylpyrrolidines | High enantioconvergence | caltech.edu |

| anti-3-Vinylaziridine-2-carboxylate | I(_2), K(_2)CO(_3), Ethyl acetate | 2,3-trans-3,4-trans-4,5-trans-3-Acetoxy-4-iodoprolinate | 9:1 dr | sci-hub.se |

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of a reaction can be exquisitely sensitive to the reaction conditions, including temperature, solvent, catalyst, and the nature of the reagents.

Temperature: In the iodocyclization of homoallylamines, temperature can be a critical factor in determining the product distribution. For example, at room temperature, the reaction may favor the formation of 2-(iodomethyl)azetidine derivatives, while increasing the temperature to 50 °C can lead to the stereoselective formation of 3-iodopyrrolidine derivatives through a thermal isomerization of the initially formed azetidines. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereoselectivity. For instance, in the synthesis of syn- and anti-2,3-diamino esters from sulfinimines, anhydrous THF favored the formation of the syn diastereomer, while a THF-water mixture led to the anti diastereomer. temple.edu

Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal and the chiral ligand is paramount in controlling the stereoselectivity. A novel chiral ligand was developed for the palladium-catalyzed asymmetric arylation of racemic 3-iodopyrrolidines, which was crucial for achieving high enantioconvergence. caltech.edu Different catalysts, such as cobalt versus nickel, can lead to different regioisomers (C2- vs. C3-alkylation) in the hydroalkylation of 3-pyrrolines. organic-chemistry.org

Reagents: The nature of the nucleophile and any additives can significantly impact the stereochemical course of a reaction. In the iodocyclization of homoallylic amines, the use of sodium bicarbonate as a base is common. cardiff.ac.uk The choice of protecting groups on the nitrogen atom can also influence the diastereoselectivity of certain reactions. acs.org

The following table highlights the effect of reaction conditions on stereoselectivity.

| Reaction | Conditions Varied | Effect on Stereoselectivity | Reference |

| Iodocyclization of homoallylamines | Temperature | Room temperature favors azetidine (B1206935) formation; 50°C favors pyrrolidine formation. | researchgate.net |

| Synthesis of 2,3-diamino esters | Solvent | Anhydrous THF favors syn product; THF-H(_2)O favors anti product. | temple.edu |

| Hydroalkylation of 3-pyrrolines | Catalyst | Co catalyst leads to C2-alkylation; Ni catalyst leads to C3-alkylation. | organic-chemistry.org |

| Pd-catalyzed arylation of 3-iodopyrrolidines | Ligand | A novel chiral ligand enabled high enantioconvergence. | caltech.edu |

Confirmation of Absolute Configuration in Synthetic Products

Once a chiral molecule has been synthesized, it is essential to unequivocally determine its absolute configuration. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. mdpi.comnih.gov The absolute configuration of several chiral 3-(piperidin-3-yl)-1H-indole derivatives has been determined using this method. mdpi.comnih.gov

NMR Spectroscopy: While standard NMR techniques can confirm the relative stereochemistry of a molecule, specialized NMR methods, often involving the use of chiral derivatizing agents, can be used to determine the absolute configuration. For example, the Mosher's ester analysis involves reacting the chiral compound with a chiral reagent (e.g., MTPA chloride) to form diastereomeric esters, which exhibit distinct NMR spectra that can be used to deduce the absolute configuration of the original alcohol. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase to separate enantiomers, allowing for the determination of the enantiomeric excess of a sample. By comparing the retention time of the synthesized product with that of a known standard, the absolute configuration can be inferred. mdpi.com

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. While the sign and magnitude of the optical rotation are characteristic of a particular enantiomer, it is not an absolute method for determining configuration and is best used in conjunction with other techniques or by comparison to literature values for known compounds. bham.ac.uk

The table below lists the methods used for confirming the absolute configuration of various compounds.

| Compound Type | Method of Confirmation | Key Findings | Reference |

| Chiral 3-(piperidin-3-yl)-1H-indole derivatives | X-ray Crystallography, HPLC | Determined the absolute configuration of enantiomeric pairs. | mdpi.comnih.gov |

| Amphidinol 3 | NMR Spectroscopy (MTPA ester analysis) | Confirmed the absolute configuration at C45 to be R. | nih.gov |

| (R)-homoallylic amine | Optical Rotation | Compared with literature values to confirm enantiomeric excess. | bham.ac.uk |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Enantioselective Transformations

One promising area is the use of transition metal catalysis. Research has demonstrated the power of palladium-catalyzed asymmetric arylation for converting racemic 3-iodopyrrolidines into valuable 3-arylpyrrolidines. caltech.edu The key to this transformation was the development of a novel chiral ligand through iterative optimization, enabling the reaction to proceed under mild conditions with a broad substrate scope. caltech.edu Similarly, rhodium and iridium catalysts are being explored for enantioselective synthesis. Chiral iridacycle complexes, for instance, have been used in borrowing hydrogen annulation reactions to produce enantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org Another avenue involves cobalt and nickel catalysts, which have shown the ability to perform regio- and enantioselective hydroalkylation of 3-pyrrolines, offering routes to either C2- or C3-alkylated pyrrolidines by tuning the catalyst system. organic-chemistry.org

Organocatalysis presents another frontier. Chiral Brønsted acids, such as confined imidodiphosphates (IDPs) or BINOL-derived phosphoric acids, are emerging as powerful tools for enantioselective cyclizations. vub.beacs.org These catalysts create a specific chiral environment that can guide the formation of the desired stereocenter during the ring-closing step. vub.be For example, cinchona alkaloid-derived catalysts have been developed for phase-transfer catalysis, enabling the asymmetric synthesis of γ-amino ketones, which are precursors to chiral pyrrolidines. researchgate.net

| Catalyst System | Transformation | Key Features |

| Palladium / Novel Chiral Ligand | Asymmetric arylation of racemic 3-iodopyrrolidines | Controls isolated cyclic stereocenters; mild conditions. caltech.edu |

| Iridacycle Complex | Borrowing hydrogen annulation of diols and amines | Creates enantioenriched pyrrolidines from simple precursors. organic-chemistry.org |

| Co or Ni / Chiral BOX Ligands | Regio- and enantioselective hydroalkylation of 3-pyrrolines | Catalyst-tuned regioselectivity for C2 or C3 alkylation. organic-chemistry.org |

| Chiral Brønsted Acids (e.g., TRIP) | Enantioselective heterocyclization of alkenes | Creates chiral cavity to induce enantioselectivity. vub.be |

Exploration of Alternative Halogenation Methodologies

The introduction of the iodine atom at the C3 position is a defining feature of (R)-3-Iodopyrrolidine hydrochloride. Traditional methods often rely on molecular iodine (I₂), but modern synthesis seeks milder, more selective, and more efficient alternatives.

Iodocyclization reactions are a key strategy. The electrophilic cyclization of unsaturated molecules containing an internal nucleophile, such as homoallylic amines or sulfonamides, is a powerful method for constructing the iodopyrrolidine core. researchgate.netcardiff.ac.uk Research has shown that iodocyclization of enantiopure homoallylic sulfonamides can produce trans-2,5-disubstituted 3-iodopyrrolidines. researchgate.net Similarly, an iodine-mediated 5-endo-trig aminocyclization of vinylaziridine derivatives has been used to generate functionalized 4-iodoprolinates, which are closely related structures. sci-hub.se These reactions often proceed with high diastereoselectivity, influenced by the geometry of the starting olefin. cardiff.ac.uk

Future work will likely focus on catalytic and transition-metal-free approaches. For instance, the use of N-iodosuccinimide (NIS) as an electrophilic iodine source in copper-free, base-catalyzed cyclizations of ortho-haloanilines with terminal alkynes demonstrates a concise one-pot synthesis of 3-iodoindoles, a strategy that could be adapted for pyrrolidine (B122466) synthesis. researchgate.net Furthermore, direct C-H functionalization offers a highly atom-economical route. An operationally simple δ-amination of sp³ C-H bonds using molecular iodine as the sole oxidant under transition-metal-free conditions has been shown to provide facile access to pyrrolidines. organic-chemistry.org Adapting such C-H activation/iodination strategies for enantiocontrol is a significant and challenging goal.

| Halogenation Method | Precursor Type | Key Features |

| Iodocyclization | Homoallylic sulfonamides | Asymmetric synthesis of trans-2,5-disubstituted 3-iodopyrrolidines. researchgate.net |

| Iodine-mediated 5-endo-trig aminocyclization | Vinylaziridine-2-carboxylates | Produces highly functionalized iodoprolinates with stereocontrol. sci-hub.se |

| Electrophilic Iodination (NIS) | ortho-haloanilines and alkynes | One-pot, copper-free route to iodo-heterocycles. researchgate.net |

| Direct δ-amination (I₂ oxidant) | Substrates with accessible sp³ C-H bonds | Transition-metal-free access to the pyrrolidine ring. organic-chemistry.org |

Expansion of Substrate Scope and Reaction Diversity

This compound is a building block, and its value is directly proportional to the number of subsequent reactions it can undergo. Expanding the scope of its transformations is crucial for accessing a wider diversity of chemical structures.

The carbon-iodine bond is primed for cross-coupling reactions. Palladium-catalyzed reactions like the Sonogashira coupling of alkyl bromides with alkynes, using specialized NHC-type ligands, demonstrate the potential for forming C(sp³)-C(sp) bonds under relatively mild conditions. acs.org Adapting these methods for 3-iodopyrrolidine (B174656) would open pathways to alkynylated derivatives. Similarly, iron-catalyzed cross-coupling between functionalized arylcopper reagents and alkyl halides tolerates various functional groups, providing another avenue for C-C bond formation. acs.org

Beyond cross-coupling, the pyrrolidine ring itself can be further functionalized. Research into catalyst-tuned hydroalkylation reactions of 3-pyrrolines shows that it's possible to selectively functionalize either the C2 or C3 position, suggesting that derivatives of 3-iodopyrrolidine could be subject to further selective modifications. organic-chemistry.org The development of methods for the enantioselective α-arylation of N-Boc-pyrrolidine also highlights the potential for functionalizing the ring at other positions while retaining the stereochemical integrity at C3. organic-chemistry.org The ultimate goal is to use (R)-3-iodopyrrolidine as a scaffold, introducing multiple points of diversity to rapidly generate libraries of complex, chiral molecules for biological screening.

Integration with Flow Chemistry and Sustainable Synthetic Practices

Modern pharmaceutical and chemical manufacturing is increasingly moving towards more sustainable and efficient processes. The integration of flow chemistry and green chemistry principles into the synthesis of this compound and its derivatives is a key area for future development.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov Continuous flow reactors have been successfully used for the synthesis of various active pharmaceutical ingredients (APIs), including N-heterocycles. nih.gov For example, practical flow reactions have been developed for producing enantioenriched α-substituted piperidines within minutes. organic-chemistry.org Applying this technology to the iodocyclization or C-H amination steps in a pyrrolidine synthesis could dramatically improve efficiency and safety, especially when handling reactive reagents like iodine. nih.govorganic-chemistry.org

Sustainable or "green" chemistry practices are also paramount. This includes the use of aerobic oxidation, where molecular oxygen serves as the terminal oxidant, with water as the only byproduct. nih.gov Palladium-catalyzed aerobic oxidative isocyanide insertion has been used to create a diverse array of N-heterocycles in a highly sustainable manner. nih.gov Other green approaches focus on minimizing waste by using catalytic rather than stoichiometric reagents, employing safer solvents, and designing atom-economical reactions. The development of a synthesis for this compound that utilizes a catalytic, enantioselective, and flow-based process represents a significant long-term research goal.

Q & A

Q. What synthetic methodologies are most effective for producing enantiomerically pure (R)-3-iodopyrrolidine hydrochloride?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, a nucleophilic substitution reaction using (R)-pyrrolidin-3-ol as a starting material can be performed with iodine in the presence of a halogenating agent (e.g., HI or KI/I₂). The reaction should be monitored via chiral HPLC to confirm enantiopurity (>98% ee). Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the pyrrolidine ring structure and iodine substitution pattern.

- Polarimetry : Measure optical rotation ([α]) and compare to literature values for (R)-configured analogs .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Decomposition products (e.g., iodide ions) can be detected via ion chromatography if storage conditions are compromised .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Methodological Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric methods.

- Receptor binding studies : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) with HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. What strategies can resolve contradictions in enantioselectivity data during synthetic scale-up?

Methodological Answer:

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired pathways.

- Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee). Validate using chiral stationary phase GC or HPLC .

Q. How does the iodine substituent influence the compound’s pharmacokinetic properties compared to halogenated analogs?

Methodological Answer:

- Lipophilicity studies : Measure logP values (octanol/water partitioning) to compare with chloro or bromo analogs.

- Metabolic stability : Use liver microsomes (human or rodent) to assess oxidative deiodination rates via LC-MS/MS .

Q. What experimental designs mitigate confounding variables in structure-activity relationship (SAR) studies?

Methodological Answer:

- Isosteric replacements : Synthesize analogs with Br, Cl, or CF₃ groups to isolate electronic vs. steric effects.

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Q. How can researchers validate computational predictions of this compound’s receptor interactions?

Methodological Answer:

- Free-energy perturbation (FEP) calculations : Compare predicted ΔG binding values with experimental IC₅₀ data.

- Mutagenesis studies : Engineer receptor mutants (e.g., dopamine D2 receptor) to test computational hypotheses about key binding residues .

Data Analysis and Validation

Q. What analytical techniques are recommended for resolving discrepancies in purity assessments?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Standardized protocols : Pre-treat all batches with activated charcoal to remove residual solvents.

- Internal controls : Include a reference compound (e.g., known D2 antagonist) in each assay plate to normalize inter-experimental variability .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

Methodological Answer:

- Ventilation : Use fume hoods during weighing and dissolution steps.

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Computational and Modeling

Q. How can researchers leverage retrosynthetic AI tools to optimize this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.